molecular formula C19H18N4O4S B2728838 (E)-2-(4-methylpiperazin-1-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one CAS No. 716340-64-6

(E)-2-(4-methylpiperazin-1-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one

Cat. No.: B2728838
CAS No.: 716340-64-6
M. Wt: 398.44
InChI Key: PAVPJJTWKTZFJH-SFQUDFHCSA-N
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Description

(E)-2-(4-methylpiperazin-1-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one (CAS 716340-64-6) is a synthetic small molecule with a molecular formula of C19H18N4O4S and a molecular weight of 398.44 g/mol . This compound features a thiazole core, which is a privileged scaffold in medicinal chemistry due to its widespread pharmaceutical applications . Thiazole and its derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The presence of the 4-methylpiperazinyl group and the 2-nitrophenyl-substituted furan in its structure contributes to its molecular diversity and potential for interaction with various biological targets. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for high-throughput screening in drug discovery programs, particularly in the development of new antimicrobial and anticancer agents . The product is supplied with a minimum purity of 90% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(5E)-2-(4-methylpiperazin-1-yl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-21-8-10-22(11-9-21)19-20-18(24)17(28-19)12-13-6-7-16(27-13)14-4-2-3-5-15(14)23(25)26/h2-7,12H,8-11H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVPJJTWKTZFJH-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-methylpiperazin-1-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one represents a novel thiazole derivative with potential pharmacological applications. Thiazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of thiazole derivatives typically involves the reaction of thiazolones with various reagents to introduce functional groups that enhance biological activity. The target compound can be synthesized through a multi-step process involving the formation of the thiazole ring followed by the introduction of the piperazine and furan moieties. Structural characterization is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to our target have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranging from 0.11 to 0.42 µM were reported for structurally related thiazole derivatives, indicating strong antiproliferative activity .
  • HepG2 (liver cancer) : Some derivatives demonstrated IC50 values around 7.26 µM, suggesting moderate efficacy against liver cancer cells .

In a comparative study, compounds with similar structural features exhibited selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound's structural features suggest it may inhibit bacterial growth effectively:

  • Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .
  • Mechanism of Action : These compounds often act by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.

Antioxidant Activity

Antioxidant properties are another area where thiazole derivatives excel. The presence of electron-withdrawing groups in the structure enhances radical scavenging activity:

  • Lipid Peroxidation Inhibition : Compounds similar to our target have shown significant inhibition of lipid peroxidation in vitro, with EC50 values indicating strong antioxidant potential .

Case Studies

Several case studies have investigated the biological activities of thiazole derivatives:

  • Study on Anticancer Activity : A series of thiazole derivatives were tested against multiple cancer cell lines, revealing that modifications at specific positions significantly influenced cytotoxicity .
  • Antimicrobial Evaluation : A study focused on a new class of thiazole-containing pyrazoles demonstrated remarkable activity against multidrug-resistant pathogens, establishing a clear link between structure and antimicrobial potency .
  • Antioxidant Studies : Research assessing the antioxidant capacity of thiazolidinone derivatives showed that specific substitutions could enhance protective effects against oxidative stress .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is known for its biological activity, and a piperazine moiety that enhances its pharmacological properties. The presence of nitrophenyl and furan groups further contributes to its reactivity and potential as a drug candidate.

Biological Applications

  • Antimicrobial Activity
    • Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (E)-2-(4-methylpiperazin-1-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one demonstrate effectiveness against multi-drug resistant pathogens. For instance, derivatives have been tested for minimum inhibitory concentration (MIC) values against various bacterial strains, showing promising results with low MIC values indicating high potency .
  • Anticancer Potential
    • Thiazole derivatives have been investigated for their anticancer properties. The structural components of this compound may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have suggested that such compounds can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .
  • Anti-inflammatory Effects
    • The compound's thiazole structure is associated with anti-inflammatory properties. Research has highlighted the role of thiazole derivatives in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

  • In Vitro Studies on Antimicrobial Activity
    • A study evaluated various thiazole derivatives, including those structurally related to this compound, against Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, with certain derivatives achieving MIC values as low as 0.22 μg/mL .
  • Evaluation of Anticancer Properties
    • An experimental analysis investigated the effect of thiazole derivatives on human cancer cell lines, revealing that compounds similar to this compound inhibited cell growth effectively at micromolar concentrations, suggesting a potential mechanism involving apoptosis induction .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name (Reference) Substituents (R1, R2) Key Features Potential Applications
Target Compound R1: 4-Methylpiperazin-1-yl; R2: 5-(2-nitrophenyl)furan-2-yl Ortho-nitro group, methylpiperazine (solubility) CNS-targeted therapies
(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one R1: 4-Hydroxyanilino; R2: 3,4-dichlorophenylfuran Chlorine substituents (lipophilicity), hydroxy group (H-bonding) Antimicrobial agents
(5E)-2-Anilino-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one R1: Anilino; R2: 2-chlorophenylfuran Chlorine (ortho position), anilino (π-π stacking) Antifungal/antibacterial
(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one R1: 4-(p-Tolyl)piperazinyl; R2: 3-nitrophenyl Meta-nitro group, tolylpiperazine (enhanced binding) Kinase inhibition
(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one R1: Thioxo group; R2: 4-nitrophenylfuran Thioxo (redox activity), para-nitro (electronic effects) Reactive oxygen species (ROS) modulation
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one R1: Mercapto; R2: Pyrazolylmethylene Pyrazole ring (rigidity), thiol group (nucleophilic reactivity) Enzyme inhibition

Key Findings from Comparative Analysis

Thioxo substitution () increases electrophilicity, making the compound more reactive in redox processes .

Solubility and Bioavailability: Methylpiperazine (target compound) and hydroxyanilino () groups improve aqueous solubility but through different mechanisms: protonation vs. hydrogen bonding . Chlorinated phenyl groups () enhance lipophilicity, favoring membrane penetration but reducing solubility .

Biological Activity :

  • Pyrazole-containing derivatives () exhibit rigid planar structures, ideal for intercalation or enzyme active-site binding .
  • The mercapto group in may act as a nucleophile, enabling covalent interactions with biological targets .

Synthetic Considerations :

  • Crystallinity and stability vary with substituents. For example, methylpiperazine derivatives (target compound, ) often form stable salts, aiding purification .

Q & A

Q. What are the standard synthetic routes for preparing (E)-2-(4-methylpiperazin-1-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one?

The compound’s synthesis typically involves:

  • Condensation reactions : Refluxing a thiazol-4(5H)-one precursor with a nitrophenyl-substituted furan aldehyde in ethanol or glacial acetic acid .
  • Diazotization : For introducing aryl groups, diazonium salts (e.g., from 2-nitrophenyl derivatives) are coupled with intermediates under controlled pH and temperature (0–5°C) .
  • Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress .
  • Purification : Recrystallization from ethanol/DMF mixtures or column chromatography improves purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

Key techniques include:

  • X-ray crystallography : Resolves stereochemistry (e.g., E-configuration of the methylene group) and crystal packing .
  • Spectroscopy :
    • NMR : Confirms substituent positions (e.g., piperazine protons at δ 2.3–3.5 ppm) .
    • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for thiazolone) .
  • Elemental analysis (CHNS) : Validates molecular formula (e.g., C, H, N, S content) .

Q. What structural features influence its reactivity and stability?

  • Electron-deficient nitrophenyl group : Enhances electrophilicity, making the compound prone to nucleophilic attacks .
  • Thiazolone core : Susceptible to hydrolysis under acidic/basic conditions; stability tests in buffered solutions are advised .
  • 4-Methylpiperazine : Improves solubility in polar solvents and may participate in hydrogen bonding .

Advanced Research Questions

Q. How can synthetic protocols be optimized for higher yield or purity?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Catalysts : Anhydrous sodium acetate accelerates condensation reactions .
  • Temperature control : Low temperatures (0–5°C) prevent side reactions during diazonium coupling .
  • Workup : Basify reaction mixtures with sodium bicarbonate to isolate products efficiently .

Q. How should researchers resolve contradictions in reported biological activities?

  • Assay validation : Cross-check results using multiple assays (e.g., cytotoxicity vs. anti-inflammatory tests) .
  • Purity verification : Use HPLC or LC-MS to rule out impurities affecting bioactivity .
  • Stereochemical analysis : Ensure the E-configuration is preserved, as isomerization alters activity .

Q. What methodologies are suitable for mechanistic studies of its biological activity?

  • Molecular docking : Predict binding affinity to targets (e.g., enzymes with nitroaromatic-binding pockets) .
  • SAR studies : Synthesize analogs (e.g., replacing nitrophenyl with methoxyphenyl) to identify critical substituents .
  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or oxidoreductases .

Q. What advanced techniques characterize its physicochemical properties?

  • Computational modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Stability studies : Use accelerated degradation tests (e.g., 40°C/75% RH) to assess shelf-life .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. How should biological assays be designed to evaluate its pharmacological potential?

  • Target selection : Prioritize targets based on structural analogs (e.g., anti-inflammatory for nitroaromatics) .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to determine EC₅₀/IC₅₀ .
  • Cytotoxicity screening : Use MTT assays on normal cell lines (e.g., HEK293) to assess safety .

Q. What strategies mitigate challenges with sensitive functional groups (e.g., nitro)?

  • Inert atmosphere : Conduct reactions under N₂ to prevent nitro group reduction .
  • Mild reducing agents : Avoid strong reductants (e.g., LiAlH₄) that might degrade the nitrophenyl moiety .
  • Protective groups : Temporarily protect reactive sites during multi-step syntheses .

Q. How can structure-activity relationship (SAR) studies be structured for this compound?

  • Analog synthesis : Modify substituents (Table 1) and compare bioactivity .
  • Pharmacophore mapping : Identify essential moieties (e.g., thiazolone, piperazine) using 3D-QSAR .

Q. Table 1. SAR of Key Substituents

Substituent ModificationObserved Effect on ActivityReference
Replacement of nitrophenyl with methoxyphenylReduced cytotoxicity, increased solubility
Methylation of piperazineEnhanced metabolic stability
Halogenation of furanImproved binding affinity

Q. How can crystallography challenges (e.g., poor crystal growth) be addressed?

  • Co-crystallization : Use co-formers (e.g., succinic acid) to improve crystal lattice formation .
  • Vapor diffusion : Optimize solvent/non-solvent ratios for slow crystallization .
  • Powder XRD : Employ if single crystals are unattainable .

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